N-(1H-pyrazol-4-yl)picolinamide
Description
N-(1H-Pyrazol-4-yl)picolinamide is a heterocyclic compound featuring a pyrazole ring linked to a picolinamide moiety. The pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) is substituted at the 4-position with a picolinamide group, which consists of a pyridine ring (six-membered aromatic ring with one nitrogen atom) connected via an amide bond.
Properties
Molecular Formula |
C9H8N4O |
|---|---|
Molecular Weight |
188.19 g/mol |
IUPAC Name |
N-(1H-pyrazol-4-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C9H8N4O/c14-9(8-3-1-2-4-10-8)13-7-5-11-12-6-7/h1-6H,(H,11,12)(H,13,14) |
InChI Key |
ALHJIWFQWXQPCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CNN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(1H-pyrazol-4-yl)picolinamide with three classes of pyrazole-containing compounds from the evidence: 1,3,4-thiadiazole derivatives , pyrazolopyrimidines/triazolopyrimidines , and halogen-substituted pyrazole sulfonamides .
Structural Features
| Compound Class | Core Structure | Key Functional Groups/Substituents |
|---|---|---|
| This compound | Pyrazole + picolinamide | Amide bond, pyridine, NH tautomer (pyrazole) |
| 1,3,4-Thiadiazole derivatives | Pyrazole + 1,3,4-thiadiazole | Sulfur-containing thiadiazole, hydrazone linkages |
| Pyrazolopyrimidines | Fused pyrazole-pyrimidine/triazolo rings | Multiple nitrogen atoms, planar fused heterocycles |
| Pyrazole sulfonamides | Pyrazole + sulfonamide-substituted benzene | Halogens (e.g., Cl, F), sulfonamide group |
Key Observations :
- The pyridine ring in this compound enhances polarity and hydrogen-bonding capacity compared to sulfur-containing thiadiazoles .
- Unlike fused pyrazolopyrimidines, which exhibit rigid planar structures, the amide linkage in this compound introduces conformational flexibility .
- Halogen substituents in pesticidal sulfonamides improve lipophilicity and membrane permeability, a feature absent in the unsubstituted picolinamide derivative .
Key Observations :
Key Observations :
- Thiadiazole derivatives with pyrazole groups () demonstrate potent antimicrobial activity, suggesting that this compound could be optimized for similar applications .
- The pesticidal efficacy of halogenated pyrazole sulfonamides highlights the impact of substituents on agrochemical utility, a design consideration for modifying the picolinamide derivative .
Physicochemical Properties
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